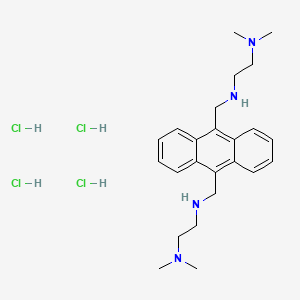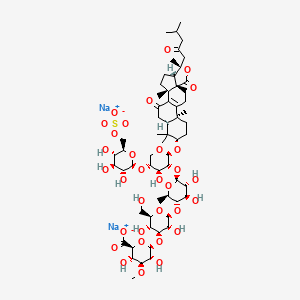
1,2-dieicosenoyl-sn-glycero-3-phosphocholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-dieicosenoyl-sn-glycero-3-phosphocholine is a lipid derivative with a phosphocholine backbone. It consists of two 20-carbon fatty acid chains, each having one cis double bond at the 11th carbon. This compound is a type of phosphatidylcholine, which is a major component of biological membranes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-dieicosenoyl-sn-glycero-3-phosphocholine typically involves selective esterification reactions, phosphorylation, and deprotection steps. The fatty acid chains are introduced through esterification, followed by the attachment of the phosphocholine group .
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis, often using high-performance liquid chromatography (HPLC) for purification. The process is designed to protect the product from oxidation and hydrolysis, ensuring high purity and stability .
Analyse Des Réactions Chimiques
Types of Reactions
1,2-dieicosenoyl-sn-glycero-3-phosphocholine can undergo various chemical reactions, including:
Oxidation: The double bonds in the fatty acid chains can be oxidized.
Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions.
Substitution: The phosphocholine group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and ozone.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized fatty acids.
Hydrolysis: Glycerophosphocholine and free fatty acids.
Substitution: Phosphocholine derivatives.
Applications De Recherche Scientifique
1,2-dieicosenoyl-sn-glycero-3-phosphocholine has several scientific research applications:
Chemistry: Used as an internal standard for mass spectrometric analysis.
Biology: Participates in the fusion and transport of membranes.
Medicine: Used in the preparation of liposomes for drug delivery.
Industry: Employed in the formulation of various lipid-based products
Mécanisme D'action
The mechanism of action of 1,2-dieicosenoyl-sn-glycero-3-phosphocholine involves its role in membrane dynamics. It participates in the fusion and transport of membranes, influencing membrane fluidity and permeability. The compound interacts with membrane proteins and lipids, modulating their function and activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-distearoyl-sn-glycero-3-phosphocholine: Contains saturated fatty acid chains.
1,2-dilinoleoyl-sn-glycero-3-phosphocholine: Contains polyunsaturated fatty acid chains.
1,2-didecanoyl-sn-glycero-3-phosphocholine: Contains shorter fatty acid chains .
Uniqueness
1,2-dieicosenoyl-sn-glycero-3-phosphocholine is unique due to its specific fatty acid composition, which provides distinct physical and chemical properties. The presence of cis double bonds at the 11th carbon in each fatty acid chain contributes to its role in membrane dynamics and its applications in various fields .
Propriétés
Formule moléculaire |
C48H92NO8P |
|---|---|
Poids moléculaire |
842.2 g/mol |
Nom IUPAC |
[(2R)-2,3-bis[[(Z)-icos-11-enoyl]oxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C48H92NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-38-40-47(50)54-44-46(45-56-58(52,53)55-43-42-49(3,4)5)57-48(51)41-39-37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h20-23,46H,6-19,24-45H2,1-5H3/b22-20-,23-21-/t46-/m1/s1 |
Clé InChI |
AEUCYCQYAUFAKH-DITNKEBASA-N |
SMILES |
CCCCCCCCC=CCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCC=CCCCCCCCC |
SMILES isomérique |
CCCCCCCC/C=C\CCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCC/C=C\CCCCCCCC |
SMILES canonique |
CCCCCCCCC=CCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCC=CCCCCCCCC |
Description physique |
Solid |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[[2-amino-4-(5-hydroxy-2-pyridinyl)-3-methyl-1-oxopentyl]amino]-2-[(2R,3R,4S,5R)-5-(2,4-dioxo-1-pyridinyl)-3,4-dihydroxy-2-oxolanyl]acetic acid](/img/structure/B1264349.png)

![5-[(3aR,6R,6aR)-6-(3,4-dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-1,3-benzodioxole](/img/structure/B1264351.png)








